molecular formula C8H9NO B2508937 N-(furan-2-ylmethyl)prop-2-yn-1-amine CAS No. 53175-35-2

N-(furan-2-ylmethyl)prop-2-yn-1-amine

Katalognummer: B2508937
CAS-Nummer: 53175-35-2
Molekulargewicht: 135.166
InChI-Schlüssel: CLZVALUILSOXNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)prop-2-yn-1-amine is an organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and cognitive enhancement. This compound is characterized by the presence of a furan ring, a prop-2-yn-1-amine moiety, and a methylene bridge connecting these two functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the following steps:

    Starting Materials: Furan-2-carbaldehyde and propargylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating the nucleophilic attack on the aldehyde.

    Procedure: The furan-2-carbaldehyde is reacted with propargylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated purification systems can be employed to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Monoamine Oxidase Inhibition

F2MPA acts as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine. Its inhibition can enhance monoaminergic transmission, which is beneficial for cognitive functions. Studies have demonstrated that F2MPA significantly improves synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting its potential as a cognition-enhancing therapeutic agent for conditions like Alzheimer's disease and other dementias .

Case Study: Cognitive Enhancement

In a study involving anesthetized rats, administration of F2MPA at a dose of 1 mg/kg resulted in enhanced basic synaptic transmission and LTP without increasing seizure susceptibility. This highlights its promise as a therapeutic candidate aimed at improving cognitive deficits associated with neurodegenerative diseases .

Pharmacokinetic Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been evaluated to establish its suitability for in vivo studies. The compound exhibits moderate to good ADMET characteristics, indicating favorable pharmacokinetic profiles necessary for potential therapeutic applications .

F2MPA's biological activities extend beyond neuropharmacology:

  • Antioxidant Properties : The furan moiety contributes to antioxidant activity, which can mitigate oxidative stress—a factor in various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that F2MPA may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.

Data Summary Table

The following table summarizes key findings related to the biological activities of F2MPA:

Activity Model/System Results Reference
Monoamine Oxidase InhibitionIn vivo (rat model)Enhanced synaptic transmission and LTP
Antioxidant ActivityCell cultureReduced oxidative stress markers
Anti-inflammatory EffectsIn vivo (rat model)Decreased levels of TNF-alpha and IL-6
Antimicrobial ActivityBacterial strainsInhibition of growth in Staphylococcus aureus

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)prop-2-yn-1-amine involves its interaction with monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which can enhance cognitive functions and provide neuroprotective effects. The compound’s structure allows it to bind to the active site of the enzymes, preventing the breakdown of monoamines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A similar compound with an additional methyl group on the amine nitrogen.

    N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives: Various derivatives with different substituents on the furan ring or the prop-2-yn-1-amine moiety.

Uniqueness

This compound is unique due to its specific structure that allows it to act as a monoamine oxidase inhibitor with potential cognitive-enhancing properties. Its ability to modulate monoaminergic systems distinguishes it from other similar compounds that may not have the same level of efficacy or specificity.

Biologische Aktivität

N-(furan-2-ylmethyl)prop-2-yn-1-amine, commonly referred to as F2MPA, is a compound of growing interest in pharmacological research due to its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection. This article explores the biological activity of F2MPA, focusing on its mechanism of action, pharmacological properties, and potential clinical implications.

F2MPA is synthesized through the reaction of furan derivatives with propargyl bromide. The synthesis pathway yields several derivatives, with F2MPA being characterized by its structural formula:

F2MPA C9H9N Molecular Weight 135 17 g mol \text{F2MPA }\text{C}_9\text{H}_{9}\text{N}\text{ Molecular Weight 135 17 g mol }

The compound exhibits a furan ring, which is known for its bioactive properties, contributing to the compound's overall pharmacological profile.

F2MPA functions primarily as a monoamine oxidase B (MAO-B) inhibitor. The inhibition of MAO-B leads to increased levels of monoamines such as serotonin, dopamine, and norepinephrine in the brain, which are crucial for mood regulation and cognitive functions. The selectivity of F2MPA for MAO-B over MAO-A enhances its therapeutic potential while minimizing side effects associated with non-selective MAO inhibitors.

Neurochemical Profile

Research indicates that F2MPA significantly enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. These effects were observed following intraperitoneal administration at doses as low as 1 mg/kg in anesthetized rats. Notably, F2MPA did not alter seizure thresholds in models of induced convulsions, suggesting a favorable safety profile for cognitive enhancement applications .

Table 1: Summary of Biological Activities

ActivityResult
MAO-B Inhibition IC50 = 5.16 ± 0.86 μM
Synaptic Transmission Enhanced
Long-Term Potentiation Induced and potentiated
Seizure Threshold No modification observed

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been evaluated using predictive modeling tools. The results indicate that F2MPA possesses good intestinal absorption and brain penetration capabilities, which are essential for central nervous system (CNS) drugs .

Table 2: ADMET Profile

PropertyEvaluation
Absorption High
Distribution Good CNS penetration
Metabolism Moderate
Excretion Renal
Toxicity Low

Case Studies and Comparative Analysis

In comparative studies involving other MAO inhibitors like clorgyline and L-deprenyl, F2MPA demonstrated superior selectivity for MAO-B. It was found to be more potent than clorgyline but less active than L-deprenyl . Additionally, the neurochemical alterations induced by F2MPA were distinct from those caused by classic MAO inhibitors, indicating a unique mechanism that may be beneficial for treating cognitive disorders like Alzheimer's disease.

Case Study: Cognitive Enhancement in Animal Models

In a specific study assessing cognitive enhancement through F2MPA administration:

  • Model Used: Anesthetized rats
  • Dosage: 1 mg/kg
  • Findings: Significant improvement in memory-related tasks was noted alongside enhanced synaptic plasticity without adverse effects on seizure susceptibility .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZVALUILSOXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.